molecular formula C5H7NO B6237288 2-azabicyclo[2.1.1]hexan-3-one CAS No. 1785611-04-2

2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B6237288
CAS No.: 1785611-04-2
M. Wt: 97.1
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Description

2-Azabicyclo[211]hexan-3-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[2.1.1]hexan-3-one typically involves photochemical methods. One common approach is the formal cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy that includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of photochemical reactions and the availability of starting materials suggest that these methods could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Azabicyclo[2.1.1]hexan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its bicyclic structure. The compound can act as a versatile electrophile in ring-opening reactions with various nucleophiles, facilitating the formation of new chemical bonds . This reactivity is crucial for its role in medicinal chemistry and materials science.

Comparison with Similar Compounds

    1-Azabicyclo[2.1.1]hexane: Similar in structure but differs in the position of the nitrogen atom.

    Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.

    Oxabicyclo[2.1.1]hexane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.

Uniqueness: 2-Azabicyclo[2.1.1]hexan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1785611-04-2

Molecular Formula

C5H7NO

Molecular Weight

97.1

Purity

95

Origin of Product

United States

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